REACTION_SMILES
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[CH2:1]1[O:2][C:4]2([O:3][CH2:15]1)[CH:5]([CH2:9][n:10]1[cH:11][n:12][cH:13][cH:14]1)[CH2:6][CH2:7][CH2:8]2.[ClH:16].[K+:18].[OH-:17]>>[O:3]=[C:4]1[CH:5]([CH2:9][n:10]2[cH:11][n:12][cH:13][cH:14]2)[CH2:6][CH2:7][CH2:8]1
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Name
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c1cn(CC2CCCC23OCCO3)cn1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cn(CC2CCCC23OCCO3)cn1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=C1CCCC1Cn1ccnc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |